molecular formula C9H18O2 B3046924 4-Ethylheptanoic acid CAS No. 132735-95-6

4-Ethylheptanoic acid

Cat. No.: B3046924
CAS No.: 132735-95-6
M. Wt: 158.24 g/mol
InChI Key: RCVXVULZIOSNEI-UHFFFAOYSA-N
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Description

4-Ethylheptanoic acid is an organic compound with the molecular formula C9H18O2. It is a branched fatty acid that is part of a group of compounds known for their distinctive odors and flavors. This compound is found in various natural sources, including certain cheeses and human axillary secretions .

Mechanism of Action

Target of Action

4-Ethylheptanoic acid is a branched fatty acid . Fatty acids in general can interact with a variety of targets in the body, including enzymes, receptors, and transport proteins, influencing numerous physiological processes.

Biochemical Pathways

Fatty acids are known to play crucial roles in various metabolic pathways, including fatty acid synthesis, β-oxidation, and the citrate cycle . They can also be involved in the synthesis of complex lipids and signaling molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylheptanoic acid can be synthesized through a coupling reaction involving a Grignard reagent. The process begins with the preparation of the Grignard reagent by reacting 3-chloroalkane with magnesium. This reagent is then coupled with methyl 3-bromopropionate in the presence of lithium tetrachlorocuprate (Li2CuCl4) as a catalyst. The resulting 4-ethyl fatty acid methyl esters are saponified and subsequently acidified to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of readily available and cost-effective starting materials, along with optimized reaction conditions, ensures efficient production. The coupling reaction method is favored due to its higher yields and milder reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylheptanoic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the carboxyl group into an acyl chloride, which can then undergo further substitution reactions.

Major Products:

Scientific Research Applications

4-Ethylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: It is studied for its role in human axillary secretions and its contribution to body odor.

    Medicine: Research explores its potential use in pharmaceuticals and as a biomarker for certain conditions.

    Industry: It is used as a flavor and fragrance additive due to its distinctive odor.

Comparison with Similar Compounds

  • 4-Ethylhexanoic acid
  • 4-Ethyloctanoic acid
  • 4-Ethylnonanoic acid
  • 4-Ethyldecanoic acid

Comparison: 4-Ethylheptanoic acid is unique due to its specific chain length and branching, which contribute to its distinctive odor and flavor profile. Compared to other similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it suitable for specific applications in flavor and fragrance industries .

Properties

IUPAC Name

4-ethylheptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-3-5-8(4-2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVXVULZIOSNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613808
Record name 4-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132735-95-6
Record name 4-Ethylheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethylheptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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